molecular formula C15H12FN3O3S2 B12154473 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12154473
M. Wt: 365.4 g/mol
InChI Key: BPDRAZFKWSADHY-UHFFFAOYSA-N
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Description

This compound belongs to the 2,4-dioxo-1,3-thiazolidine class, characterized by a five-membered thiazolidinone ring substituted with a 4-fluorobenzyl group at position 3 and an acetamide moiety linked to a 1,3-thiazol-2-yl group. Its structural features, including the electron-withdrawing fluorine atom and heterocyclic thiazole ring, make it a candidate for diverse biological activities. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiazol-2-yl moiety may facilitate hydrogen bonding in target interactions .

Properties

Molecular Formula

C15H12FN3O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12FN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-6,11H,7-8H2,(H,17,18,20)

InChI Key

BPDRAZFKWSADHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the cyclocondensation of thiourea with α-haloacetic acid derivatives. For instance, Badiger et al. demonstrated that reacting 4-fluorophenylacetic acid with thiosemicarbazide in the presence of phosphorous oxychloride yields a thiazolidin-2,4-dione intermediate. The reaction proceeds via nucleophilic substitution, where the thiourea nitrogen attacks the α-carbon of the haloacetic acid, followed by cyclization (Scheme 1).

Reaction Conditions :

  • Solvent: Phosphorous oxychloride

  • Temperature: Reflux (110–120°C)

  • Yield: 68–75%

Knoevenagel Condensation

Knoevenagel condensation is employed to introduce substituents at the C-5 position of the thiazolidin-2,4-dione core. Ang et al. reported the use of thiazolidine-2,4-dione (TZD) with aromatic aldehydes in toluene, catalyzed by piperidine and glacial acetic acid , to form 5-arylidene derivatives. For the target compound, 4-fluorobenzaldehyde serves as the arylidene precursor.

Optimized Parameters :

  • Catalyst: Piperidine/AcOH (1:1 molar ratio)

  • Temperature: 110°C

  • Yield: 78–87%

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent at N-3 is critical for modulating electronic and steric properties.

Alkylation of Thiazolidin-2,4-Dione

Hassan et al. described the alkylation of TZD using 4-fluorobenzyl bromide under basic conditions. The reaction involves deprotonation of the N-3 position using sodium hydride in dimethylformamide (DMF) , followed by nucleophilic substitution.

Procedure :

  • Dissolve TZD (1 equiv) in anhydrous DMF.

  • Add NaH (1.2 equiv) at 0°C under nitrogen.

  • Introduce 4-fluorobenzyl bromide (1.1 equiv) dropwise.

  • Stir at room temperature for 12 hours.
    Yield : 82%

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a time-efficient alternative. Revelant et al. achieved 90% yield in 30 minutes using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Formation of the Acetamide-Thiazole Moiety

The N-(1,3-thiazol-2-yl)acetamide side chain is incorporated via amide coupling.

Carbodiimide-Mediated Coupling

Yahiaoui et al. utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple 2-chloroacetamide with 2-aminothiazole in dichloromethane.

Steps :

  • Activate 2-chloroacetic acid with EDCl/HOBt (1:1 ratio).

  • Add 2-aminothiazole (1.05 equiv) and stir at 25°C for 24 hours.
    Yield : 76%

One-Pot Sequential Reactions

Kaboudin’s protocol combines alkylation and amidation in a single pot. Using triethylamine as a base, 2-(4-fluorobenzyl)-thiazolidin-2,4-dione reacts with chloroacetyl chloride , followed by in situ amidation with 2-aminothiazole.

Conditions :

  • Solvent: Acetone

  • Base: Et₃N (2 equiv)

  • Temperature: Reflux (56°C)
    Yield : 63%

Optimization and Characterization

Reaction Optimization

Comparative studies reveal that microwave-assisted alkylation reduces reaction time by 80% compared to conventional heating (Table 1).

Table 1 : Optimization of Alkylation Conditions

MethodCatalystTime (h)Yield (%)
ConventionalNaH1282
Microwave-assistedTBAB0.590

Structural Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.89 (s, 2H, CH₂CO).

  • ¹³C NMR : 172.8 (C=O), 166.3 (C=S), 135.2 (C-F).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₅H₁₂FN₃O₃S₂: 381.0345

  • Found: 381.0342

Chemical Reactions Analysis

2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Cyclization: The thiazole and thiazolidine rings can participate in cyclization reactions to form fused ring systems, which may exhibit unique biological activities.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include thiazolidinone formation and subsequent modifications to introduce the fluorobenzyl and thiazolyl groups. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide is particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The proposed mechanisms include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes essential for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it activates intrinsic apoptotic pathways leading to programmed cell death.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and various biological targets. Using software such as Schrodinger or MOE (Molecular Operating Environment), researchers can predict how well the compound fits into the active sites of target proteins involved in cancer progression or microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The derivatives exhibited varying degrees of effectiveness, with some showing MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
  • Anticancer Screening : In a study on breast cancer cell lines, derivatives similar to 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide were found to significantly reduce cell viability through apoptosis induction .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or modulate signaling pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Enhance antioxidant and enzyme inhibitory activities by stabilizing radical intermediates or improving target binding . The target compound’s 4-fluorobenzyl group may offer similar advantages. Aryl Thiazole vs. Thiadiazole Moieties: Thiadiazole-containing derivatives (e.g., ) show higher cytotoxicity, likely due to increased π-π stacking with cellular targets. The target compound’s thiazol-2-yl group may favor anti-inflammatory over cytotoxic effects .

Antihyperglycemic Potential: Thiazolidinones with aryl substituents (e.g., ) exhibit PPAR-γ agonism, a mechanism for antihyperglycemic activity. The target compound’s 4-fluorobenzyl group may mimic such effects, though direct evidence is lacking .

Crystallographic and Conformational Stability : Similar acetamides (e.g., ) adopt twisted conformations between aromatic rings (61.8° dihedral angle), influencing solubility and intermolecular interactions. The fluorine atom in the target compound may reduce metabolic degradation by blocking cytochrome P450 oxidation .

Biological Activity

The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazolidinedione derivative with potential therapeutic applications. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

  • Molecular Formula : C19H15FN2O4S
  • Molar Mass : 386.396 g/mol
  • CAS Number : 592475-84-8

Antioxidant Activity

Research indicates that thiazolidinedione derivatives exhibit significant antioxidant properties. Compounds related to our target compound have been shown to scavenge free radicals effectively. For instance, studies have demonstrated that certain derivatives possess strong DPPH radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinedione derivatives has been well-documented. In vitro studies suggest that compounds similar to 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in diabetes management. The compound under review has been implicated in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. Studies have shown that related thiazolidinedione compounds exhibit comparable efficacy to standard antidiabetic drugs like pioglitazone and rosiglitazone .

Case Studies and Experimental Data

Multiple studies have synthesized various thiazolidinedione derivatives and evaluated their biological activities:

  • Datar et al. (2017) reported that certain thiazolidinedione derivatives exhibited significant antidiabetic activity comparable to pioglitazone in alloxan-induced diabetic rat models. The results indicated a marked reduction in blood glucose levels over time (Table 1).
    CompoundsBlood Glucose Levels (mg/dL)
    Control322.2 ± 22.96
    Pioglitazone139 ± 10
    Compound A141 ± 12
    Compound B147 ± 10
  • Pattan et al. synthesized novel derivatives and conducted ANOVA tests to confirm their antidiabetic efficacy, showing promising results against standard treatments .
  • Badiger et al. focused on the synthesis of thiazolidinediones derived from various aryl groups and evaluated their activities using the tail tipping method in diabetic rats, further supporting the compound's potential .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves multi-step reactions starting with condensation of 4-fluorobenzylamine derivatives with thiazolidinone precursors. Key steps include:

  • Thiazolidinone ring formation : Base-catalyzed cyclization of thiourea intermediates under reflux conditions (e.g., ethanol, 80°C) .
  • Acetamide coupling : Amidation using N-(1,3-thiazol-2-yl)acetamide via carbodiimide-mediated coupling (e.g., DCC/DMAP in DMF) .
    Optimization strategies :
  • Use continuous flow reactors to enhance efficiency and reduce side reactions .
  • Adjust solvent polarity (e.g., switching from DMF to THF) to improve yield by 15–20% .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazolidinone ring and fluorobenzyl substitution pattern .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 422.08 vs. calculated 422.07) .

Advanced: How can researchers address discrepancies in reported biological activities of thiazolidinone derivatives when designing targeted assays?

Discrepancies often arise from structural analogs with minor substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl groups). Mitigation strategies include:

  • Comparative SAR studies : Test the compound alongside analogs (e.g., 4-methoxybenzyl derivatives) to isolate fluorine-specific effects .
  • Standardized assay conditions : Use isogenic cell lines and fixed ATP concentrations to reduce variability in IC50 measurements .

Advanced: What strategies resolve contradictions in reaction yields when adapting literature protocols to novel derivatives?

Contradictions often stem from unreported subtle condition changes. Solutions:

  • DoE (Design of Experiments) : Systematically vary temperature (50–100°C), solvent (DMF vs. acetonitrile), and catalyst load (5–20 mol%) to identify optimal parameters .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time dynamically .

Basic: What structural features inform potential interactions with biological targets?

  • Thiazolidinone core : Acts as a hydrogen-bond acceptor via carbonyl groups, critical for binding to enzymes like PPAR-γ .
  • 4-Fluorobenzyl group : Enhances lipophilicity (logP ~2.8) and influences pharmacokinetic profiles .
  • Thiazol-2-yl acetamide : Provides π-π stacking potential with aromatic residues in target proteins .

Advanced: How can computational modeling predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to PPAR-γ (PDB ID: 3VSO). Key interactions: Fluorine forms halogen bonds with Leu330 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis of derivatives with improved binding .

Basic: What stability considerations are critical under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in alkaline conditions (t1/2 < 1 hr at pH 10) due to thiazolidinone ring hydrolysis. Store in buffered solutions (pH 6–7) .
  • Thermal stability : Decomposes above 150°C; lyophilize for long-term storage at -20°C .

Advanced: What methodological approaches investigate metabolic pathways in in vitro models?

  • LC-MS/MS metabolite profiling : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylation at C5 of thiazolidinone) .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

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